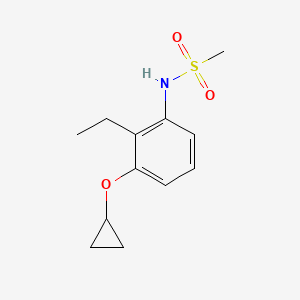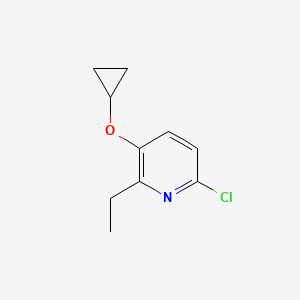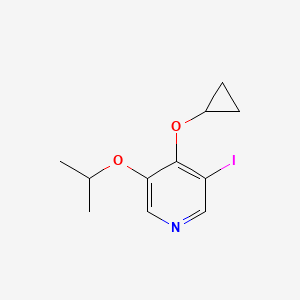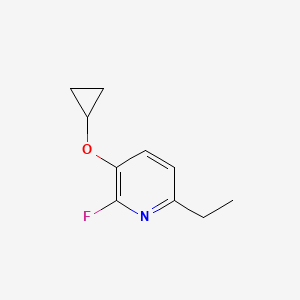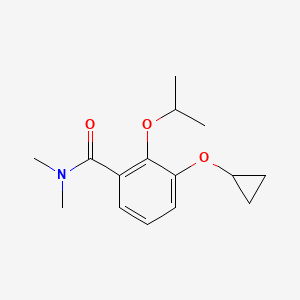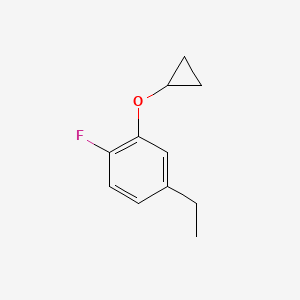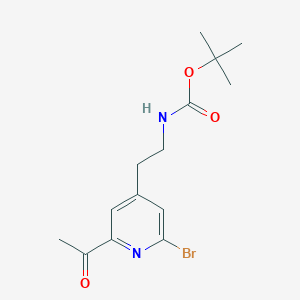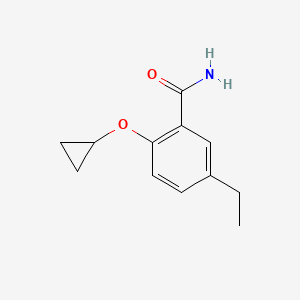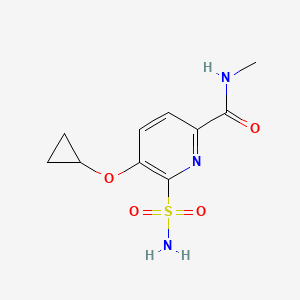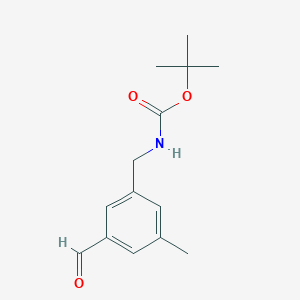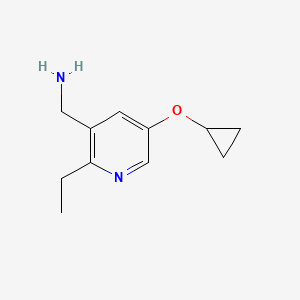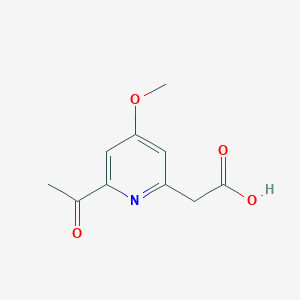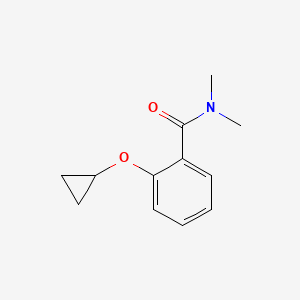
2-Cyclopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.255 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a benzamide structure, which includes a dimethylamino group
Preparation Methods
The synthesis of 2-Cyclopropoxy-N,N-dimethylbenzamide can be achieved through several methods. . The reaction typically requires heating and the use of solvents such as dimethylformamide (DMF) to facilitate the process. Industrial production methods often involve the use of carboxylic acids and dimethylamine in the presence of coupling reagents to achieve high yields .
Chemical Reactions Analysis
2-Cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-Cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
2-Cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as N,N-dimethylbenzamide and N-methylbenzamide. While these compounds share structural similarities, this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Similar Compounds
- N,N-Dimethylbenzamide
- N-Methylbenzamide
- Benzamide
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(14)10-5-3-4-6-11(10)15-9-7-8-9/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
MZVFEBZLFHXDSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


